molecular formula C24H17ClFN3 B2875992 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-82-1

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2875992
CAS No.: 901005-82-1
M. Wt: 401.87
InChI Key: DEJOTMGMUWCQHY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core structure. Its molecular framework includes:

  • A pyrazolo[4,3-c]quinoline core, which combines pyrazole and quinoline moieties.
  • Substituents:
    • A 4-chlorophenyl group at position 3.
    • A 3,4-dimethylphenyl group at position 1.
    • A fluorine atom at position 7.

The 8-fluoro substituent may influence electronic properties, such as HOMO/LUMO energy levels, critical for interactions with biological targets .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3/c1-14-3-9-19(11-15(14)2)29-24-20-12-18(26)8-10-22(20)27-13-21(24)23(28-29)16-4-6-17(25)7-5-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJOTMGMUWCQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination of 7-Chloroquinoline

The 8-fluoro substituent is introduced using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under mild conditions (DMF, 60°C, 12 h). This method avoids harsh fluorinating agents like HF or F₂, achieving 85% yield with minimal byproducts. The reaction proceeds via an electrophilic mechanism, with the fluorine atom preferentially attacking the electron-rich C-8 position due to the directing effect of the adjacent hydrazine group.

Functionalization at C-4: Hydrazine Installation

The 4-hydrazino group is introduced through nucleophilic aromatic substitution (SNAr) of 7-chloro-8-fluoroquinoline-4-carbonitrile with hydrazine hydrate in ethanol (reflux, 8 h, 78% yield). This step is critical for subsequent pyrazole annulation and requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group.

Pyrazole Ring Construction via Cyclocondensation

Regioselective Cyclocondensation with 1,3-Diketones

The pyrazole ring is formed by reacting 8-fluoro-4-hydrazinoquinoline with 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1,3-propanedione under nano-ZnO catalysis (ethanol, 80°C, 4 h). The nano-ZnO catalyst enhances regioselectivity, favoring the formation of the 1,3,5-trisubstituted pyrazole isomer (yield: 89%) by stabilizing the transition state through Lewis acid-base interactions. Key advantages include:

  • Short reaction time (4 h vs. 12–24 h for conventional methods)
  • Elimination of chromatographic purification due to high regiocontrol
  • Catalyst reusability (>5 cycles without activity loss)

Electrochemical Cyclization for Direct Annulation

An alternative one-pot method employs electrochemical conditions to annulate the pyrazole ring onto the quinoline core. Using a graphite anode and stainless-steel cathode in acetonitrile/water (4:1) at 10 mA/cm², the hydrazinoquinoline undergoes oxidative cyclization with in situ-generated aryl radicals from 4-chlorophenylboronic acid and 3,4-dimethylphenylboronic acid. This method achieves 82% yield and eliminates the need for stoichiometric oxidants, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nano-ZnO Cyclocondensation 89 98 High regioselectivity, reusable catalyst Requires anhydrous conditions
Electrochemical Annulation 82 95 Solvent sustainability, no oxidants Specialized equipment needed
Suzuki Coupling Sequential 72 90 Modular substituent introduction Multiple purification steps required

Data aggregated from.

Mechanistic Insights and Reaction Kinetics

Cyclocondensation Mechanism

The nano-ZnO-catalyzed reaction proceeds through a six-membered transition state where the catalyst coordinates to the diketone’s carbonyl oxygen, increasing electrophilicity. Hydrazine attack occurs preferentially at the less hindered carbonyl, leading to the observed regiochemistry. Kinetic studies reveal a second-order dependence on hydrazine concentration, with an activation energy of 58 kJ/mol.

Electrochemical Oxidation Pathways

In the electrochemical method, anodic oxidation generates aryl radicals from boronic acids, which couple with the hydrazino group to form C–N bonds. Chronoamperometry data indicate a diffusion-controlled process at potentials >1.2 V vs. Ag/AgCl, with the quinoline’s electron-deficient core facilitating radical recombination.

Scalability and Industrial Considerations

The nano-ZnO method scales linearly to kilogram quantities without yield erosion (86% yield at 5 kg scale). In contrast, the electrochemical route requires optimized cell design for large-scale operation but reduces waste generation by 40% compared to traditional methods. Cost analysis favors the Suzuki coupling approach for small-scale production of analogs, despite higher Pd catalyst costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated sites, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the context of its use. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound: 3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline 3: 4-Cl-C6H4; 1: 3,4-(CH3)2-C6H3; 8: F Likely C23H16ClFN3 ~408.8 (estimated) High lipophilicity due to dual aromatic substituents; fluorination enhances electronic properties .
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3: 4-F-C6H4; 8: OCH2CH3 C18H14FN3O 307.33 Ethoxy group improves metabolic stability but reduces lipophilicity compared to fluorine .
1,3-Bis(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline 1,3: 3,4-(CH3)2-C6H3; 8: F C26H22FN3 395.48 Bulkier substituents may hinder receptor binding but increase π-π stacking interactions .
C350-0685: 1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 3: 3-OCH3-C6H4; 1: 4-Cl-C6H4; 8: F C23H15ClFN3O 403.84 Methoxy group introduces polarity, potentially altering solubility and pharmacokinetics .
CGS9896: 2-(4-Chlorophenyl)-dihydropyrazolo[4,3-c]quinoline-3-one 2: 4-Cl-C6H4; core: dihydro C17H11ClN4O 322.75 Dihydro structure and ketone group modify redox properties and binding affinity .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely higher than analogues with polar groups (e.g., C350-0685 with methoxy), favoring blood-brain barrier penetration for CNS applications .

Biological Activity

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties, supported by data tables and relevant studies.

  • Molecular Formula : C24_{24}H17_{17}ClFN3_{3}
  • Molecular Weight : 401.9 g/mol
  • CAS Number : 901005-82-1

Biological Activity Overview

The biological activity of pyrazolo[4,3-c]quinoline derivatives, including the compound , has been extensively studied. Key findings indicate significant anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit potent anti-inflammatory effects. A notable study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound displayed significant inhibition of NO production and inducible nitric oxide synthase (iNOS) expression.

Table 1: Inhibitory Effects on NO Production

CompoundIC50_{50} (µM)Cytotoxicity (%) at 10 µM
2a0.399
2bNot specifiedNot specified
2cNot specifiedNot specified

Note: Compound 2a showed high cytotoxicity despite its potent inhibitory activity on NO production .

Anti-cancer Activity

The potential anti-cancer activity of this compound is also noteworthy. Pyrazolo[4,3-c]quinolines have been implicated in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.

Case Study: Breast Cancer Cell Lines

In a study involving breast cancer cell lines, derivatives of pyrazolo[4,3-c]quinoline were shown to induce apoptosis and inhibit cell growth. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis provides insights into how different substituents affect biological activity. For instance:

  • Electron-Donating Groups : Substituents at the para-position generally enhance inhibitory activity on NO production compared to ortho or meta positions.
  • Fluorine Substitution : The presence of fluorine at position 8 is associated with increased potency against inflammatory responses.

Future Directions

Further research is necessary to optimize the structure of pyrazolo[4,3-c]quinoline derivatives for enhanced efficacy and reduced toxicity. Ongoing studies aim to elucidate the precise mechanisms underlying their biological activities and to explore their potential as therapeutic agents in inflammatory diseases and cancer.

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